2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a pyrazolo[1,5-a]pyrazinone core, a trifluoromethyl-substituted phenyl group, and an oxadiazole moiety. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the oxadiazole moiety: This step involves the formation of the 1,2,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids or their derivatives.
Attachment of the trifluoromethyl-substituted phenyl group: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group and oxadiazole moiety may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds to 2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one include:
- 2-(3-methyl-4-(4-(trifluoromethyl)phenylazo)phenyl)isoindoline
- 1-(2-(trifluoromethyl)phenyl)-3-(2,3-xylyl)urea
These compounds share structural similarities, such as the presence of trifluoromethyl-substituted phenyl groups, but differ in their core structures and functional groups. The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyrazinone core with the oxadiazole and trifluoromethyl-substituted phenyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylphenyl)-5-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N5O2/c1-14-4-2-3-5-17(14)18-12-19-22(32)30(10-11-31(19)28-18)13-20-27-21(29-33-20)15-6-8-16(9-7-15)23(24,25)26/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXPFEJSRSROBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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